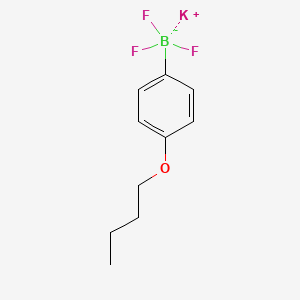

Potassium (4-butoxyphenyl)trifluoroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;(4-butoxyphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF3O.K/c1-2-3-8-15-10-6-4-9(5-7-10)11(12,13)14;/h4-7H,2-3,8H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEVIEKRZQJRPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)OCCCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660119 | |

| Record name | Potassium (4-butoxyphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850623-61-9 | |

| Record name | Potassium (4-butoxyphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Synthesis of Potassium (4-butoxyphenyl)trifluoroborate: Principles, Protocol, and Applications

Abstract

This technical guide provides a comprehensive overview of the synthesis of potassium (4-butoxyphenyl)trifluoroborate, a versatile and increasingly important reagent in modern organic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthetic routes, mechanistic underpinnings, and practical considerations for its preparation and handling. We will explore the conversion of (4-butoxyphenyl)boronic acid to its corresponding trifluoroborate salt, detailing a robust experimental protocol. Furthermore, this guide will touch upon the characterization of the final product and its significance, particularly as a stable and effective coupling partner in Suzuki-Miyaura cross-coupling reactions.

Introduction: The Ascendancy of Organotrifluoroborates

Potassium organotrifluoroborates have emerged as a superior class of nucleophilic boron reagents, offering significant advantages over their boronic acid and ester counterparts.[1][2][3] Their remarkable stability to air and moisture allows for indefinite storage at room temperature, simplifying handling and experimental setup.[4][5] This inherent stability, contrasted with the often-unstable nature of other organoboron compounds, makes them highly attractive for a wide range of synthetic transformations.[2][6] The tetracoordinate nature of the boron atom in organotrifluoroborates masks the reactivity of the carbon-boron bond, effectively acting as a protecting group for the boronic acid functionality.[2][5] This protection allows for a variety of chemical modifications to be performed on the organic moiety without disturbing the boronate group, which can later be "unveiled" under the conditions of cross-coupling reactions.[2]

This compound, the subject of this guide, is a valuable building block in medicinal chemistry and materials science. The 4-butoxyphenyl motif is present in numerous biologically active molecules and functional materials. The ability to introduce this group efficiently and reliably via cross-coupling reactions is therefore of considerable interest to the drug development community.

Synthetic Pathways to Potassium Aryltrifluoroborates

The preparation of potassium aryltrifluoroborates can be approached through several synthetic strategies. The most prevalent and straightforward method involves the conversion of an existing arylboronic acid.[6][7] This approach is often favored due to the commercial availability of a vast array of boronic acids.

Alternatively, one-pot procedures have been developed to streamline the synthesis, avoiding the isolation of potentially unstable intermediates.[6][8] These methods include:

-

From Aryl Halides: This involves an initial lithium-halogen exchange or Grignard reagent formation, followed by reaction with a trialkylborate. The resulting boronic ester is then directly converted to the potassium aryltrifluoroborate by the addition of potassium hydrogen difluoride (KHF₂).[6][8]

-

From Arenes: Iridium-catalyzed borylation of arenes offers a direct route to arylboronic esters, which can subsequently be transformed into the desired trifluoroborate salts in a one-pot fashion by treatment with KHF₂.[8][9][10][11]

For the synthesis of this compound, the conversion from the corresponding commercially available (4-butoxyphenyl)boronic acid is the most common and cost-effective approach.

The Core Synthesis: From Boronic Acid to Trifluoroborate

The conversion of an arylboronic acid to its potassium trifluoroborate salt is a robust and high-yielding reaction. The key reagent in this transformation is potassium hydrogen difluoride (KHF₂), which serves as the fluoride source.[2][6][7]

Reaction Mechanism and Rationale

The reaction proceeds by the displacement of the hydroxyl groups on the boronic acid with fluoride ions from KHF₂. While potassium fluoride (KF) alone is generally not effective at displacing the hydroxyl ligands, KHF₂ provides a sufficiently acidic environment to facilitate the reaction.[6] The process is typically carried out in a mixture of methanol and water, which allows for the dissolution of both the boronic acid and the inorganic fluoride salt.

Figure 1. General reaction scheme for the conversion of an arylboronic acid to a potassium aryltrifluoroborate.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of potassium aryltrifluoroborates from arylboronic acids.[5][6]

Materials:

-

(4-butoxyphenyl)boronic acid

-

Potassium hydrogen difluoride (KHF₂)

-

Methanol (MeOH)

-

Deionized water (H₂O)

-

Acetone

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter flask

-

Vacuum pump

-

Standard laboratory glassware

Procedure:

-

Dissolution of Boronic Acid: In a round-bottom flask, dissolve (4-butoxyphenyl)boronic acid (1.0 equiv) in methanol.

-

Preparation of KHF₂ Solution: In a separate beaker, prepare a solution of potassium hydrogen difluoride (3.0 equiv) in deionized water. Caution: KHF₂ is corrosive and can release HF in the presence of water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[5]

-

Reaction: Cool the methanolic solution of the boronic acid to 0-5 °C using an ice bath. Slowly add the aqueous KHF₂ solution to the cooled boronic acid solution with vigorous stirring. A thick white precipitate should form.

-

Reaction Completion: Continue stirring the slurry at room temperature for 1-2 hours to ensure complete reaction.

-

Isolation of Product: Collect the white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with cold water, acetone, and diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the resulting white solid under high vacuum to obtain this compound. The product is typically a stable, crystalline solid.[6][12]

Workflow Diagram

Figure 2. Step-by-step workflow for the synthesis of this compound.

Characterization of this compound

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the butoxy group and the aromatic ring. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule. The carbon atom attached to the boron will have a characteristic chemical shift.[13] |

| ¹⁹F NMR | A broad singlet is typically observed for the three equivalent fluorine atoms.[13] |

| ¹¹B NMR | A characteristic signal for the tetracoordinate boron atom, often showing coupling to the fluorine atoms.[13] |

| FT-IR | Vibrational bands corresponding to the C-O, C-H, and B-F bonds. |

| Melting Point | A sharp melting point is indicative of a pure compound. |

Applications in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions.[14][15] These reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The trifluoroborate salt serves as a stable precursor to the active boronic acid species, which is generated in situ under the basic reaction conditions.[4] This allows for the coupling of the 4-butoxyphenyl group to a wide variety of aryl and heteroaryl halides and triflates.[16]

Figure 3. General scheme of the Suzuki-Miyaura cross-coupling reaction using this compound.

Conclusion

The synthesis of this compound from its corresponding boronic acid is a straightforward, efficient, and scalable process. The resulting product is a stable, easy-to-handle solid that serves as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This guide provides the necessary theoretical background and a detailed, practical protocol to enable researchers to confidently prepare this valuable reagent in their own laboratories. The inherent advantages of potassium organotrifluoroborates ensure their continued and expanding role in the development of novel pharmaceuticals and functional materials.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Brown, A. R. (2011). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. The Journal of Organic Chemistry, 76(20), 8144–8150. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki−Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Chemistry Portal. [Link]

-

Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 71(20), 7672–7677. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

-

University of Pennsylvania. (n.d.). DESIGN, SYNTHESIS AND SUZUKI–MIYAURA CROSS-COUPLING REACTIONS OF POTASSIUM ORGANOTRIFLUOROBORATES. University of Pennsylvania ScholarlyCommons. [Link]

-

American Chemical Society. (2006). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. American Chemical Society. [Link]

-

GalChimia. (2008). Review of the month: Potassium organotrifluoroborates. GalChimia. [Link]

-

Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2011). POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses, 88, 293. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

-

Darses, S., & Genet, J. P. (2008). Potassium organotrifluoroborates: new perspectives in organic synthesis. Chemical reviews, 108(1), 288-325. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryltrifluoroborates. Organic Chemistry Portal. [Link]

-

Vedejs, E., Chapman, R. W., Fields, S. C., Lin, S., & Schrimpf, M. R. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]

-

da Silva, F. M., et al. (2014). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 52(6), 287-292. [Link]

Sources

- 1. Review of the month: Potassium organotrifluoroborates - GalChimia [galchimia.com]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium organotrifluoroborates: new perspectives in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 10. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Stability and Handling of Potassium Aryltrifluoroborates

<_>

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of a Superior Reagent

In the landscape of modern organic synthesis, particularly within the demanding realms of pharmaceutical and materials science, the pursuit of stable, reliable, and versatile reagents is paramount. Potassium organotrifluoroborates have emerged as a superior class of nucleophilic boron reagents, offering significant advantages over their boronic acid and ester counterparts.[1][2] Their remarkable stability to air and moisture, crystalline nature, and predictable reactivity have solidified their position as indispensable tools in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4] This guide provides an in-depth exploration of the stability and handling of potassium aryltrifluoroborates, offering field-proven insights and detailed protocols to empower researchers in leveraging these powerful reagents to their full potential.

The Foundation of Stability: Understanding the Aryltrifluoroborate Core

Potassium aryltrifluoroborates are characterized as crystalline solids that are generally stable to air and moisture, permitting indefinite storage at room temperature without the need for specialized inert atmosphere techniques.[5][6][7] This inherent stability is a cornerstone of their utility and a significant advantage over many other organoboron and organometallic reagents.[1][7] The tetracoordinate nature of the boron atom, bonded to three fluorine atoms and one aryl group, imparts a high degree of stability, mitigating the propensity for protodeboronation, a common side reaction with boronic acids.[3]

However, it is crucial to recognize that this stability is not absolute. The reactivity and, consequently, the degradation of potassium aryltrifluoroborates are primarily governed by hydrolysis to the corresponding boronic acid. This hydrolytic event is not a sign of failure but a necessary activation step for participation in many cross-coupling reactions.[7][8][9]

The Duality of Hydrolysis: Activation and Degradation

The conversion of a potassium aryltrifluoroborate to its corresponding arylboronic acid is the pivotal step that precedes transmetalation in the catalytic cycle of the Suzuki-Miyaura reaction.[7][10] The rate of this hydrolysis is a critical parameter that dictates the efficiency of the overall transformation and is influenced by several factors:

-

pH: Hydrolysis is significantly accelerated under basic conditions, which are typical for Suzuki-Miyaura couplings.[7] In neutral or acidic media, many aryltrifluoroborates exhibit enhanced stability.[5][7]

-

Solvent System: The presence of water is essential for hydrolysis. The rate can be modulated by the choice of solvent and the water content.[8][9]

-

Electronic Properties of the Aryl Group: The electronic nature of the substituents on the aromatic ring influences the rate of hydrolysis. Electron-rich aryltrifluoroborates tend to hydrolyze more readily than their electron-poor counterparts.[8]

-

Lewis Acids: The presence of Lewis acids can lead to decomposition.[5]

The concept of "slow release" of the boronic acid is a key advantage of using potassium aryltrifluoroborates.[9][10] By controlling the rate of hydrolysis, a low, steady concentration of the active boronic acid is maintained in the reaction mixture. This minimizes undesirable side reactions such as oxidative homocoupling and protodeboronation, which can plague reactions using boronic acids directly.[9][10]

dot graph "Hydrolysis_Equilibrium" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

K_ArBF3 [label="Potassium Aryltrifluoroborate\n(Stable Storage Form)", fillcolor="#F1F3F4", fontcolor="#202124"]; ArB_OH_2 [label="Arylboronic Acid\n(Active Species)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base_H2O [label="Base / H₂O\n(Reaction Conditions)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Side_Products [label="Side Products\n(e.g., Homocoupling, Protodeboronation)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

K_ArBF3 -> ArB_OH_2 [label="Hydrolysis (Slow Release)"]; ArB_OH_2 -> Side_Products [label="Degradation Pathways"];

{rank=same; K_ArBF3; Base_H2O} } dot

Caption: The controlled hydrolysis of potassium aryltrifluoroborates.

Thermal Stability

Potassium aryltrifluoroborates generally exhibit high thermal stability. For instance, potassium trifluoromethyltrifluoroborate is reported to be stable up to 300 °C.[5] This robustness allows for a wider range of reaction temperatures to be explored, which can be advantageous for optimizing reaction conditions.

Best Practices for Handling and Storage

While potassium aryltrifluoroborates are lauded for their stability, adherence to proper handling and storage protocols is essential to ensure their integrity and longevity, as well as the safety of the researcher.

General Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (nitrile or neoprene are generally suitable).[11][12]

-

Ventilation: Handle these compounds in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust particles.[11][12]

-

Avoiding Contamination: Use clean spatulas and glassware to prevent cross-contamination.

Storage Recommendations

-

Container: Store potassium aryltrifluoroborates in tightly sealed containers to protect them from atmospheric moisture over long periods.[13][14]

-

Environment: A cool, dry, and dark place is the ideal storage environment.[13][15]

-

Incompatibilities: Avoid storing them near strong oxidizing agents or strong acids.[14]

| Parameter | Recommendation | Rationale |

| Atmosphere | Ambient air is generally acceptable for short-term handling. | High stability to air and moisture.[5][6] |

| Temperature | Room temperature is suitable for long-term storage. | High thermal stability.[5] |

| Container | Tightly sealed, opaque containers. | Prevents moisture ingress and light degradation.[13] |

| Incompatibilities | Store away from strong acids and oxidizing agents. | Potential for vigorous reactions or degradation.[14] |

Experimental Protocols: A Practical Guide

The successful application of potassium aryltrifluoroborates hinges on well-designed and executed experimental procedures. The following protocols provide a foundation for their use in common synthetic transformations.

Protocol for the Synthesis of Potassium Aryltrifluoroborates from Boronic Acids

This method, pioneered by Vedejs and co-workers, remains one of the most efficient and widely used procedures for the preparation of potassium aryltrifluoroborates.[5]

Materials:

-

Arylboronic acid

-

Potassium hydrogen difluoride (KHF₂)

-

Methanol (MeOH)

-

Water (H₂O)

-

Acetone

Procedure:

-

Dissolve the arylboronic acid in methanol.

-

In a separate flask, prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂). Caution: KHF₂ is corrosive and toxic. Handle with appropriate care.

-

Add the aqueous KHF₂ solution to the methanolic solution of the arylboronic acid.

-

Stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of the potassium aryltrifluoroborate salt.

-

If precipitation is slow, the solvent can be evaporated.

-

The resulting solid can be extracted with a suitable solvent, typically acetone, to isolate the product.[5]

-

The product can be further purified by recrystallization if necessary.

dot graph "Synthesis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Start [label="Arylboronic Acid in MeOH", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagent [label="Aqueous KHF₂", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Mix and Stir at RT"]; Isolation [label="Precipitation or Evaporation"]; Purification [label="Extraction with Acetone"]; Product [label="Potassium Aryltrifluoroborate", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Reaction; Reagent -> Reaction; Reaction -> Isolation; Isolation -> Purification; Purification -> Product; } dot

Caption: General workflow for synthesizing potassium aryltrifluoroborates.

Protocol for Suzuki-Miyaura Cross-Coupling

Potassium aryltrifluoroborates are excellent coupling partners in Suzuki-Miyaura reactions, offering high yields and functional group tolerance.[16][17][18][19]

Materials:

-

Potassium aryltrifluoroborate

-

Aryl halide or triflate

-

Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, Pd(PPh₃)₄)[16][18]

Procedure:

-

To a reaction vessel, add the potassium aryltrifluoroborate, aryl halide or triflate, palladium catalyst, and base.

-

Add the solvent system. For many applications, a mixture of an organic solvent and water is beneficial to promote hydrolysis.[18]

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (reflux is common) and stir until the reaction is complete (monitor by TLC, GC, or LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

dot graph "Suzuki_Miyaura_Cycle" { layout=dot; node [shape=ellipse, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Pd0 [label="Pd(0)L₂", fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdX [label="Ar'-Pd(II)-X", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdAr [label="Ar'-Pd(II)-Ar", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-Ar'", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArX [label="Ar'-X", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArBF3K [label="ArBF₃K", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArBOH2 [label="ArB(OH)₂", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Pd0 -> OxAdd [label="1"]; ArX -> OxAdd; OxAdd -> ArPdX; ArPdX -> Transmetalation [label="2"]; ArBF3K -> ArBOH2 [label="Hydrolysis"]; ArBOH2 -> Transmetalation; Base -> Transmetalation; Transmetalation -> ArPdAr; ArPdAr -> RedElim [label="3"]; RedElim -> Product; RedElim -> Pd0 [label="Catalyst Regeneration"]; } dot

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Advanced Considerations

-

Slow or Incomplete Reactions: If a Suzuki-Miyaura coupling is sluggish, consider increasing the reaction temperature, using a more active palladium catalyst or ligand, or adjusting the base and solvent system to optimize the rate of hydrolysis.

-

Protodeboronation: While less of an issue than with boronic acids, protodeboronation can still occur, especially with prolonged reaction times at high temperatures. Minimizing reaction time once the starting material is consumed is advisable.

-

Purification: The inorganic byproducts from the reaction (e.g., potassium salts) are generally water-soluble, simplifying the workup procedure. However, careful purification by chromatography is often necessary to obtain highly pure products.

Conclusion: A Cornerstone of Modern Synthesis

Potassium aryltrifluoroborates represent a significant advancement in the field of organic synthesis. Their exceptional stability, ease of handling, and broad applicability make them a preferred choice for researchers in both academic and industrial settings.[2][4][20] By understanding the principles governing their stability and reactivity, and by employing robust and well-validated protocols, scientists can effectively harness the power of these reagents to construct complex molecular architectures with greater efficiency and reliability. This guide serves as a foundational resource to empower researchers to confidently and successfully integrate potassium aryltrifluoroborates into their synthetic strategies.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Molander, G. A., & Figueroa, R. (2006). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 8(4), 75-78. [Link]

-

Barros, H. J. V., et al. (2004). Suzuki−Miyaura Cross-Coupling Reactions of Aryl Tellurides with Potassium Aryltrifluoroborate Salts. The Journal of Organic Chemistry, 69(21), 7174-7180. [Link]

-

Batey, R. A., et al. (2001). Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. Organic Letters, 3(14), 2281-2284. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

-

Molander, G. A., & Biolatto, B. (2002). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424-8429. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 9(1), 101-104. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. [Link]

-

Molander, G. A., & Ito, T. (2001). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 66(22), 7541-7548. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Literature Seminar, University of Bristol. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. . [Link]

-

ESPI Metals. (n.d.). Boron Safety Data Sheet. . [Link]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]

-

Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. . [Link]

-

Organic Syntheses. (n.d.). Potassium 1-naphthyltrifluoroborate. . [Link]

-

da Silva, F. G., et al. (2014). Electrochemical Synthesis of Potassium Aryltrifluoroborates. Synthesis, 46(13), 1739-1744. [Link]

-

KingProlly. (2025). What precautions are needed when handling boron III oxide?. . [Link]

-

National Institute of Standards and Technology. (2015). SAFETY DATA SHEET - Potassium Fluoride. . [Link]

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

-

Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]

-

ResearchGate. (n.d.). The substrate scope of potassium aryltrifluoroborates. . [Link]

-

Organic Chemistry Portal. (n.d.). Potassium allyltrifluoroborate synthesis. . [Link]

-

HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. . [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.ed.ac.uk [pure.ed.ac.uk]

- 10. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 11. leapchem.com [leapchem.com]

- 12. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Boron - ESPI Metals [espimetals.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility of Potassium (4-butoxyphenyl)trifluoroborate for Researchers and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical research and development, the utility of a reagent is intrinsically linked to its physical properties. Among the versatile class of organoboron compounds, potassium (4-butoxyphenyl)trifluoroborate has emerged as a valuable building block. Its stability and functional group tolerance make it an attractive alternative to more labile boronic acids for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] However, to effectively integrate this reagent into synthetic workflows and develop robust, scalable processes, a thorough understanding of its solubility characteristics is paramount.

This guide provides an in-depth exploration of the solubility of this compound in common laboratory solvents. Moving beyond a simple tabulation of data, we will delve into the physicochemical principles governing its solubility, present a detailed, field-proven protocol for its empirical determination, and discuss the practical implications for its use in drug discovery and development.

Physicochemical Properties and General Solubility Profile

This compound is an air- and moisture-stable, crystalline solid.[3] This stability is a significant advantage over many boronic acids, which can be prone to dehydration to form cyclic boroxines, complicating precise stoichiometric control.[4] The trifluoroborate anion, [R-BF₃]⁻, possesses a tetracoordinate boron center, which imparts this stability.[3][5]

The solubility of this compound is dictated by its ionic nature as a potassium salt and the organic character of the 4-butoxyphenyl substituent. As a general rule, potassium organotrifluoroborates exhibit limited solubility in many organic solvents, a characteristic that can present challenges in certain applications.[1]

General Solubility Observations for Potassium Organotrifluoroborates:

-

Polar Protic Solvents: Generally, these salts show some solubility in polar protic solvents. Methanol is a commonly used solvent for their synthesis and some reactions. Water is also a solvent in which they exhibit some solubility, often used in biphasic reaction systems.[1][5]

-

Polar Aprotic Solvents: Solubility is often observed in polar aprotic solvents. Acetonitrile, dimethylformamide (DMF), and acetone are frequently cited as suitable solvents. Acetonitrile, in particular, is often used for the recrystallization of potassium organotrifluoroborates, indicating a moderate solubility at elevated temperatures and lower solubility at room temperature, a desirable characteristic for purification.

-

Nonpolar Solvents: Solubility is typically poor in nonpolar solvents such as toluene, hexanes, and diethyl ether. This is a critical consideration when designing reactions with nonpolar substrates or when aiming for homogeneous reaction conditions.

For this compound specifically, the presence of the butoxy group introduces a degree of lipophilicity. While this may slightly enhance solubility in less polar organic solvents compared to simpler aryltrifluoroborates, the dominant factor remains its salt-like character.

To circumvent solubility limitations in nonpolar media, a common strategy involves ion exchange to a tetraalkylammonium salt, such as tetrabutylammonium. The larger, more organophilic cation significantly enhances solubility in a wider range of organic solvents.

Quantitative Solubility Determination: A Standardized Protocol

While specific quantitative solubility data for this compound is not widely published, its empirical determination is a straightforward process. The following protocol is a robust, self-validating method adaptable for various solvents. The principle involves creating a saturated solution at a defined temperature, followed by the quantification of the dissolved solute in a known volume of the solvent.

Experimental Workflow for Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

Detailed Step-by-Step Methodology

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Constant temperature bath with magnetic stirring capabilities

-

Calibrated volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC system)

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial equipped with a magnetic stir bar. The excess is crucial to ensure saturation.

-

Pipette a precise volume (e.g., 5.00 mL) of the desired solvent into the vial.

-

Seal the vial and place it in a constant temperature bath (e.g., 25 °C ± 0.1 °C).

-

Stir the mixture for a sufficient time to reach equilibrium. A period of 24 hours is generally recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease stirring and allow the undissolved solid to sediment completely.

-

Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any suspended microparticles. This step is critical to prevent artificially high results.

-

Transfer the filtered aliquot to a volumetric flask and dilute with a suitable solvent to a concentration within the linear range of the chosen analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of this compound.

-

Generate a calibration curve using the analytical instrument of choice. The aromatic nature of the compound makes UV-Vis spectrophotometry a viable option. HPLC with a UV detector would provide higher specificity and accuracy.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Back-calculate the original concentration in the saturated solution, accounting for all dilutions. The solubility can then be expressed in units such as g/L or mol/L.

-

Self-Validation and Trustworthiness:

-

Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 12, 24, and 48 hours). Consistent concentration values across the later time points indicate that equilibrium has been achieved.

-

Temperature Control: Precise temperature control is vital as solubility is temperature-dependent.

-

Calibration Curve: The linearity (R² > 0.99) of the calibration curve is essential for accurate quantification.

Data Presentation and Interpretation

While specific experimental data is pending empirical determination, a qualitative summary based on available literature for this class of compounds is presented below.

Table 1: Qualitative Solubility of Potassium Organotrifluoroborates in Common Solvents

| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale for Experimental Choice |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Important for understanding behavior in aqueous workups, biphasic reactions, and for use as a reaction solvent.[1][5] |

| Polar Aprotic | Acetonitrile, DMF, Acetone | Moderate | Frequently used as reaction solvents for cross-coupling reactions. Acetonitrile and acetone are also common recrystallization solvents. |

| Ethers | THF, 2-MeTHF, Dioxane | Very Low to Insoluble | Common reaction solvents; insolubility may necessitate biphasic conditions or the use of phase-transfer catalysts. |

| Hydrocarbons | Toluene, Hexanes | Insoluble | Useful for precipitating the product from reaction mixtures or for washing to remove nonpolar impurities. |

| Chlorinated | Dichloromethane, Chloroform | Very Low to Insoluble | Understanding solubility in these solvents is important for extraction and purification processes. |

Implications for Drug Development and Synthetic Strategy

The solubility profile of this compound has direct consequences for its application in a drug development context.

-

Reaction Homogeneity: The limited solubility in many common organic solvents means that reactions, particularly Suzuki-Miyaura couplings, may often be heterogeneous. This can impact reaction kinetics and reproducibility. The use of polar aprotic solvents like DMF or acetonitrile, or biphasic systems with a phase-transfer catalyst, can mitigate these issues.

-

Purification: The poor solubility in nonpolar solvents can be leveraged during purification. For instance, after a reaction, the product can often be precipitated by the addition of a nonpolar solvent like hexanes or diethyl ether. Furthermore, washing the solid product with such solvents is an effective way to remove nonpolar impurities. Recrystallization from solvents like acetonitrile or acetone/ether mixtures is a common and effective purification strategy.

-

Process Safety and Scalability: Understanding solubility is critical for developing safe and scalable processes. For instance, knowing the solubility at different temperatures allows for the design of efficient crystallization processes for purification on a large scale.

Conclusion

This compound is a robust and versatile reagent in the synthetic chemist's toolbox. While its ionic nature confers stability, it also governs a solubility profile characterized by preferential solubility in polar solvents. A comprehensive understanding of these solubility characteristics, ideally through empirical determination using the protocol outlined in this guide, is essential for its effective and reliable application. By explaining the causality behind experimental choices and providing a framework for generating trustworthy data, researchers can confidently integrate this valuable reagent into their synthetic strategies, accelerating the discovery and development of new therapeutics.

References

-

Organic Syntheses Procedure. (n.d.). One-Pot Synthesis of Tetrabutylammonium Organotrifluoroborates from Boronic Acids. [Link]

-

Chem-Station. (2015, November 2). Organotrifluoroborate Salts. [Link]

-

PubChem. (n.d.). Potassium (4-butoxyphenyl)(trifluoro)borate(1-). [Link]

- Molander, G. A., & Ham, J. (2006).

-

Stefani, H. A., et al. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Potassium Phenyltrifluoroborate. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

ResearchGate. (2016, March 11). How to quantitatively determine potassium from a complex?. [Link]

-

Wipf Group. (2008, May 18). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Wikipedia. (n.d.). Organotrifluoroborate. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Formation of Potassium Organotrifluoroborates

Introduction

Potassium organotrifluoroborates, K[R-BF₃], have emerged as a pivotal class of reagents in modern organic synthesis, prized for their stability, versatility, and broad functional group tolerance.[1][2] Unlike their boronic acid and boronate ester counterparts, which can be susceptible to decomposition pathways such as protodeboronation and the formation of boroxines, organotrifluoroborates offer enhanced stability towards air and moisture, facilitating their handling and storage.[2][3][4] This inherent stability, coupled with their potent nucleophilicity in a variety of transition-metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling, has cemented their role as indispensable tools for medicinal chemists and researchers in drug development.[1][3][5] This guide provides a comprehensive exploration of the mechanism behind the formation of these valuable reagents, offering field-proven insights and detailed experimental protocols.

The Core Mechanism: From Trivalent Boron to a Tetracoordinate Borate Complex

The most prevalent and efficient synthesis of potassium organotrifluoroborates involves the conversion of a trivalent organoboron species, typically a boronic acid or a boronate ester, into a tetracoordinate trifluoroborate salt.[1][6] This transformation is most effectively achieved using potassium hydrogen difluoride (KHF₂).[6]

The Critical Role of Potassium Hydrogen Difluoride (KHF₂)

A key insight into the mechanism is the superior efficacy of KHF₂ over simple potassium fluoride (KF) for the fluorination of boronic acids.[6] While KF is a source of fluoride ions, KHF₂ provides a more acidic environment upon dissolution, which is crucial for the protonation of the hydroxyl groups of the boronic acid. This protonation converts the hydroxyl groups into better leaving groups (water), facilitating their displacement by fluoride ions.

The overall transformation can be conceptualized as a two-step process:

-

Initial Fluorination and Borane Formation: The boronic acid, which often exists in equilibrium with its trimeric anhydride form (a boroxine), reacts with KHF₂.[6] The bifluoride ion ([F-H-F]⁻) acts as a potent fluorinating agent, displacing the hydroxyl groups on the boron atom to form a transient organodifluoroborane (R-BF₂) intermediate. This step is driven by the formation of stable byproducts like water and potassium fluoride.

-

Formation of the Tetracoordinate Borate: The highly Lewis acidic organodifluoroborane intermediate is then readily attacked by a fluoride ion (from either KHF₂ or the newly formed KF) to generate the stable, tetracoordinate potassium organotrifluoroborate salt.[4] This final product precipitates from the reaction mixture as a crystalline solid, driving the equilibrium towards its formation.

The following diagram illustrates this mechanistic pathway:

Caption: Mechanistic pathway for potassium organotrifluoroborate formation.

Versatility in Precursor Selection

A significant advantage of this methodology is its compatibility with a wide array of organoboron precursors. The synthesis is not limited to purified boronic acids.[6]

-

Boronate Esters: Pinacol esters and other boronate esters are excellent substrates for this transformation. The alkoxy groups are readily displaced by fluoride under the reaction conditions.[6]

-

In Situ Generated Boronic Acids: One-pot procedures are highly effective. Organometallic reagents, such as organolithiums or Grignard reagents, can be reacted with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). The resulting boronate ester is not isolated but is directly treated with an aqueous solution of KHF₂ to yield the desired organotrifluoroborate.[1][7][8] This approach is particularly useful for preparing organotrifluoroborates from aryl halides or other precursors that can be readily converted into organometallic species.

-

Hydroboration Products: Alkenes and alkynes can undergo hydroboration, and the resulting organoborane can be directly converted to the corresponding organotrifluoroborate by treatment with KHF₂.[1]

This flexibility allows for the synthesis of a diverse range of potassium organotrifluoroborates, including aryl, heteroaryl, alkenyl, alkynyl, and alkyl derivatives.[3][6][7]

Experimental Protocol: Synthesis of Potassium Vinyltrifluoroborate

The following protocol provides a detailed, step-by-step methodology for the synthesis of potassium vinyltrifluoroborate, a widely used reagent in organic synthesis.[9][10] This procedure is representative of the general method for preparing organotrifluoroborates from their corresponding boronic acids.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Vinylboronic acid pinacol ester | 97% | Commercially Available |

| Potassium hydrogen difluoride (KHF₂) | ≥99% | Commercially Available |

| Methanol (MeOH) | Anhydrous | Commercially Available |

| Deionized Water | N/A | In-house |

| Diethyl ether (Et₂O) | Anhydrous | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL polyethylene or polypropylene flask equipped with a magnetic stir bar, add vinylboronic acid pinacol ester (15.4 g, 100 mmol).

-

Expert Insight: The use of plasticware is recommended as KHF₂ and the hydrofluoric acid it can generate in situ can etch glass.[11]

-

-

Dissolution: Add methanol (50 mL) to the flask and stir the mixture at room temperature until the vinylboronic acid pinacol ester has completely dissolved.

-

Preparation of KHF₂ Solution: In a separate beaker, dissolve potassium hydrogen difluoride (31.3 g, 400 mmol) in deionized water (100 mL).

-

Causality: A stoichiometric excess of KHF₂ is used to ensure complete conversion of the boronate ester and to drive the reaction equilibrium towards the product.

-

-

Reaction: Slowly add the aqueous KHF₂ solution to the stirred methanolic solution of the boronate ester over a period of 15-20 minutes. A white precipitate will form.

-

Reaction Completion: Stir the resulting slurry at room temperature for 1 hour.

-

Isolation of the Product: Filter the white precipitate using a Büchner funnel and wash the solid sequentially with cold water (2 x 50 mL) and cold diethyl ether (2 x 50 mL).

-

Self-Validation: The water wash removes excess KHF₂ and other water-soluble impurities, while the diethyl ether wash removes any unreacted boronate ester and other organic-soluble impurities.

-

-

Drying: Dry the isolated solid under high vacuum to a constant weight to afford potassium vinyltrifluoroborate as a white, crystalline solid.

Expected Yield and Characterization

| Product | Theoretical Yield (g) | Typical Yield (%) | ¹H NMR (400 MHz, D₂O) δ (ppm) | ¹⁹F NMR (376 MHz, D₂O) δ (ppm) |

| Potassium Vinyltrifluoroborate | 13.4 | 85-95 | 5.85-5.75 (m, 1H), 5.45-5.35 (m, 2H) | -138.5 (s) |

Trustworthiness and Self-Validating Systems

The robustness of this synthetic protocol is underscored by several factors that contribute to its reliability and the high purity of the final product:

-

Crystallinity of the Product: Potassium organotrifluoroborates are typically crystalline solids that precipitate from the reaction mixture.[4] This precipitation not only drives the reaction to completion but also serves as an initial purification step, as impurities tend to remain in the solution.

-

Stability: The exceptional stability of the C-B bond in organotrifluoroborates under the reaction and workup conditions minimizes the formation of byproducts.[2]

-

Simple Purification: The product is typically purified by simple filtration and washing, obviating the need for more complex and potentially loss-inducing purification techniques like column chromatography.[3]

Conclusion

The formation of potassium organotrifluoroborates via the reaction of organoboron precursors with potassium hydrogen difluoride is a cornerstone of modern synthetic chemistry. The mechanism, driven by the unique properties of KHF₂, is both efficient and highly versatile, allowing for the synthesis of a vast array of stable and reactive organoboron reagents. The operational simplicity and high yields of the experimental protocols make these valuable compounds readily accessible to researchers in both academic and industrial settings, empowering the development of novel therapeutics and functional materials.

References

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews2008 , 108 (1), 288–325. [Link]

-

Savage, S. A.; Naber, J. R.; Lin, D. W.; Carlier, P. R. Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) from Boronic Acids and the Thioimidate KAT Transfer Reagent. Angewandte Chemie International Edition2021 , 60 (8), 3918–3922. [Link]

-

Longdom Publishing. Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. n.d. [Link]

-

Molander, G. A.; Figueroa, R. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry2006 , 71 (16), 6135–6140. [Link]

-

Molander, G. A.; Fumagalli, T. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters2006 , 8 (26), 5979–5982. [Link]

-

Darses, S.; Michaud, G.; Genet, J.-P. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. Organic Letters2004 , 6 (19), 3317–3320. [Link]

-

Dreher, S. D.; Dormer, P. G.; Sandrock, D. L.; Molander, G. A. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society2008 , 130 (29), 9257–9259. [Link]

-

Molander, G. A.; Siddiqui, S. Z.; Fleury-Brégeot, N. Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses2012 , 89, 334. [Link]

-

Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. n.d. [Link]

-

Molander, G. A.; Ellis, N. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research2007 , 40 (4), 275–286. [Link]

-

Molander, G. A.; Brown, A. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry2006 , 71 (25), 9681–9686. [Link]

-

Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters2006 , 8 (10), 2031–2034. [Link]

-

Chem-Station. Organotrifluoroborate Salts. 2015 . [Link]

-

Molander, G. A.; Ham, J. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters2006 , 8 (10), 2031–2034. [Link]

-

Darses, S.; et al. Recent Advances in Organotrifluoroborates Chemistry. Current Organic Chemistry2007 , 11 (14), 1250-1264. [Link]

-

Molander, G. A.; Sandrock, D. L. Orthogonal Reactivity in Boryl-Substituted Organotrifluoroborates. Journal of the American Chemical Society2007 , 129 (49), 15110–15111. [Link]

-

Comasseto, J. V.; et al. General procedure to prepare potassium vinyltrifluoroborate salts synthesis of Z-vinylic tellurides. Beilstein Journal of Organic Chemistry2010 , 6, 1166-1172. [Link]

-

Lambert, S. High accuracy mass spectrometry of potassium organotrifluoroborates. ACS Fall 2022. 2022 . [Link]

-

GalChimia. Review of the month: Potassium organotrifluoroborates. 2008 . [Link]

-

Wipf Group. Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. 2008 . [Link]

-

Vedejs, E.; Chapman, R. W.; Fields, S. C.; Lin, S.; Schrimpf, M. R. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. The Journal of Organic Chemistry1995 , 60 (10), 3020–3027. [Link]

-

Wikipedia. Organotrifluoroborate. n.d. [Link]

-

Darses, S.; Genet, J.-P. Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry2003 , 2003 (22), 4313–4327. [Link]

-

Molander, G. A. Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry2015 , 80 (16), 7837–7848. [Link]

-

Darses, S.; Genet, J.-P. ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ChemInform2008 , 39 (23). [Link]

-

Vedejs, E.; Chapman, R. W.; Fields, S. C.; Lin, S.; Schrimpf, M. R. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society1995 , 117 (46), 11612–11613. [Link]

-

Organic Chemistry Portal. Potassium vinyltrifluoroborate synthesis. n.d. [Link]

-

Molander, G. A.; Brown, A. R. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry2006 , 71 (25), 9681–9686. [Link]

-

Molander, G. A.; Jean-Gérard, L. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry2008 , 73 (14), 5525–5527. [Link]

Sources

- 1. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 2. longdom.org [longdom.org]

- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 8. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to the Safety and Hazards of Potassium (4-butoxyphenyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (4-butoxyphenyl)trifluoroborate has emerged as a significant reagent in modern organic synthesis, valued for its role in the formation of carbon-carbon bonds, a fundamental process in the construction of complex molecules central to drug discovery and development. As a member of the organotrifluoroborate class of compounds, it offers a more stable, crystalline, and easily handled alternative to the often-unstable corresponding boronic acids.[1][2][3][4] This guide provides a detailed examination of the safety and hazards associated with this compound, offering insights into its physicochemical properties, potential risks, and best practices for its handling, storage, and disposal. The information presented herein is synthesized from available data on closely related organotrifluoroborate compounds to provide a comprehensive safety profile in the absence of a specific Safety Data Sheet (SDS) for the title compound.

Physicochemical Properties and Stability

This compound is an organoboron compound with the chemical formula C₁₀H₁₃BF₃KO.[5] While specific data for this compound is limited, the general properties of potassium organotrifluoroborates can be referenced. They are typically white to off-white crystalline solids.[6] A key advantage of these compounds is their notable stability under normal laboratory conditions.[7]

General Stability Characteristics of Potassium Organotrifluoroborates:

| Property | Description | Citations |

| Thermal Stability | Generally stable at room temperature. However, thermal decomposition at elevated temperatures can release hazardous substances, including oxides of boron and gaseous hydrogen fluoride. | [8] |

| Air and Moisture Stability | Considered to be air and moisture-stable, which is a significant advantage over many boronic acids. However, some sources indicate potential hygroscopicity or moisture sensitivity, suggesting that storage in a dry, inert atmosphere is best practice. | [1][8][9] |

| Reactivity | Generally non-reactive under normal conditions of use, storage, and transport. Incompatible with strong oxidizing agents and strong acids. | [8][10] |

Organotrifluoroborates are valued for their stability, which allows for easier handling and storage compared to their boronic acid counterparts.[1] However, it is crucial to recognize that "stable" does not equate to "inert" under all conditions. The butoxyphenyl group may influence the compound's reactivity and thermal stability profile.

Hazard Identification and Toxicological Profile

Summary of Potential Health Hazards:

| Hazard | Description | Precautionary Statements | Citations |

| Skin Irritation | Causes skin irritation upon contact. Prolonged or repeated contact may lead to dermatitis. | Wash skin thoroughly after handling. Wear protective gloves. | [11] |

| Serious Eye Irritation | Causes serious eye irritation. Contact can result in redness, pain, and potential damage to the cornea. | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. | [11] |

| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust. Symptoms can include coughing, sneezing, and shortness of breath. | Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [6][11] |

| Ingestion | May be harmful if swallowed. | Do not ingest. If swallowed, seek immediate medical assistance. | [13] |

It is important to note that the toxicological properties of many organoboron compounds have not been exhaustively investigated. The presence of the butoxy group and the trifluoroborate moiety could present unique toxicological characteristics. Therefore, treating this compound with a high degree of caution is imperative.

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment.

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, especially the handling of the solid powder, should be conducted in a certified chemical fume hood to prevent the inhalation of dust.

-

Ventilation: Ensure good general ventilation in the laboratory.

-

Eyewash Stations and Safety Showers: These should be readily accessible and regularly tested.[6]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Category | Recommendation | Rationale | Citations |

| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against dust particles and splashes. | [9] |

| Skin Protection | Nitrile or other chemical-resistant gloves. A lab coat should be worn and buttoned. | To prevent skin contact and irritation. | [6] |

| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used if handling large quantities or if there is a risk of generating significant amounts of dust outside of a fume hood. | To prevent inhalation of irritating dust. | [9] |

Workflow for Safe Handling:

Caption: A stepwise workflow for the safe handling of this compound.

Storage and Incompatibility

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][14] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent any potential degradation from moisture.[8][13]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[8]

Reactivity and Hazards in Synthetic Applications

The primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. While this reaction is a powerful synthetic tool, it is not without its own set of hazards, particularly on a larger scale.

Thermal Hazards of Suzuki-Miyaura Reactions:

Research has shown that Suzuki-Miyaura cross-coupling reactions can be significantly exothermic. This heat release, if not properly controlled, can lead to a runaway reaction, where the temperature and pressure increase uncontrollably. This can result in the boiling of the solvent and potentially trigger the decomposition of reaction components, leading to a hazardous situation. The rate and magnitude of the exotherm can be influenced by several factors, including the choice of solvent, base, catalyst, and the specific coupling partners.

It is imperative for researchers scaling up reactions involving this compound to conduct a thorough thermal hazard assessment. Techniques such as reaction calorimetry can provide critical data on the heat of reaction and the rate of heat release, enabling the implementation of appropriate cooling and control measures.

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

| Emergency Situation | Response Protocol | Citations |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. | [14] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [14] |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. | [6][14] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [14] |

| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated hazardous waste container. Clean the spill area with a damp cloth. For large spills, evacuate the area and follow institutional emergency procedures. | [15] |

| Fire | Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water, as it may react with the compound. Firefighters should wear self-contained breathing apparatus. | [10] |

Disposal Considerations

All waste containing this compound should be treated as hazardous chemical waste.

-

Waste Disposal: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain or in regular trash.

-

Contaminated Packaging: Empty containers should be triple-rinsed and disposed of as hazardous waste.

Conclusion

This compound is a valuable reagent in modern organic synthesis, offering advantages in stability and handling over traditional boronic acids. However, its use is not without risk. The primary hazards are skin, eye, and respiratory irritation. A thorough understanding of these hazards, coupled with diligent adherence to safe handling protocols, the use of appropriate personal protective equipment, and a keen awareness of the potential thermal hazards in its synthetic applications, are paramount for the safe and effective use of this compound in research and drug development.

References

-

PubChem. (2025). Potassium (4-butoxyphenyl)(trifluoro)borate(1-). National Center for Biotechnology Information. Retrieved from [Link]

- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.

- MDPI. (2014). Synthesis and Toxicity Evaluation of Some N 4 -Aryl Substituted 5-Trifluoromethoxyisatin-3-thiosemicarbazones. Molecules, 19(12), 20456-20473.

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 813–824.

-

PubChem. (2025). Potassium 4-tert-butylphenyltrifluoroborate. National Center for Biotechnology Information. Retrieved from [Link]

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 813-824.

- National Center for Biotechnology Information. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 813-24.

Sources

- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 5. Potassium (4-butoxyphenyl)(trifluoro)borate(1-) | C10H13BF3KO | CID 44717219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. washingtonmills.com [washingtonmills.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. (4-甲氧基苯基)三氟硼酸钾 95% | Sigma-Aldrich [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Guide to (4-butoxyphenyl)trifluoroborate: Sourcing and Application in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Organotrifluoroborates

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the quest for stable, versatile, and efficient reagents is perpetual. Potassium organotrifluoroborate salts have emerged as a superior class of nucleophilic partners in cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] Their enhanced stability to air and moisture, crystalline nature, and ease of handling offer significant advantages over their boronic acid counterparts, which can be prone to decomposition and trimerization.[3] This guide provides a comprehensive overview of Potassium (4-butoxyphenyl)trifluoroborate, a valuable building block for introducing the butoxyphenyl moiety, detailing its commercial availability, key chemical properties, and a practical application protocol for its use in Suzuki-Miyaura cross-coupling.

Chemical Identity and Properties of this compound

-

Chemical Name: this compound

-

CAS Number: 850623-61-9

-

Molecular Formula: C₁₀H₁₃BF₃KO

-

Molecular Weight: 256.12 g/mol

Key Physicochemical Properties: While specific experimental data for this compound is not extensively published, general characteristics of potassium aryltrifluoroborates suggest it is a white to off-white crystalline solid. It exhibits greater stability compared to the corresponding boronic acid, being less susceptible to protodeboronation.[3] For safe handling, it is recommended to consult the Safety Data Sheet (SDS) from the respective supplier, as hazards may be present. General precautions for similar compounds include avoiding dust formation and contact with skin and eyes.[4]

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers. When sourcing this reagent, researchers should consider purity, available quantities, and lead times. The following table provides a summary of some commercial suppliers.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥95% | 5 g, 25 g |

| AK Scientific, Inc. | ≥95% | 1 g, 5 g, 25 g |

| Alichem | ≥98% | 1 g, 5 g, 10 g, 25 g |

| BLD Pharm | ≥98% | 1 g, 5 g, 25 g |

| Santa Cruz Biotechnology | N/A | 1 g, 5 g |

| Arctom | N/A | Inquire for sizes |

Note: Availability and purity levels are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in drug discovery and organic synthesis is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the butoxyphenyl group and an aryl or heteroaryl halide or triflate, a crucial transformation for building complex molecular architectures.[2][5]

Mechanistic Considerations

The generally accepted mechanism for the Suzuki-Miyaura coupling of an organotrifluoroborate involves the slow, in-situ hydrolysis of the trifluoroborate salt to the corresponding boronic acid, which then enters the catalytic cycle.[6] This slow-release mechanism is thought to contribute to the high efficiency and low incidence of side reactions, such as homocoupling, often observed with boronic acids.[6]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction with an organotrifluoroborate.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a representative example based on established methodologies for the Suzuki-Miyaura coupling of aryltrifluoroborates.[7][8] Optimization may be required for specific substrates.

Materials

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

A suitable phosphine ligand (e.g., SPhos, XPhos) (4 mol%)

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane/water (10:1) or toluene/water (10:1))

-

Inert atmosphere (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (e.g., Schlenk flask)

Procedure

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the aryl bromide, palladium(II) acetate, the phosphine ligand, and the base.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.